molecular formula C20H18O5 B2917900 Ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate CAS No. 5010-45-7

Ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate

Cat. No.: B2917900
CAS No.: 5010-45-7
M. Wt: 338.359
InChI Key: SECHRNUZPXSIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a methyl group at position 2, a 2-oxo-2-phenylethoxy moiety at position 5, and an ethyl ester at position 3. The 2-oxo-2-phenylethoxy substituent introduces a ketone group, which may influence hydrogen-bonding interactions and metabolic stability.

Properties

IUPAC Name

ethyl 2-methyl-5-phenacyloxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-23-20(22)19-13(2)25-18-10-9-15(11-16(18)19)24-12-17(21)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECHRNUZPXSIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H18O5
  • CAS Number : 5010-45-7
  • Structure : The compound features a benzofuran core with an ethyl ester functionality, which is known to influence its biological activity.

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, likely through the activation of specific apoptotic pathways. Mechanistic studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, affecting cellular functions.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to inflammation and cancer progression.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to oxidative stress, contributing to cell death in cancer cells.

Study on Anticancer Activity

A recent study focused on the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
0 (Control)1005
108515
256035
503065

This data suggests a dose-dependent increase in apoptosis, highlighting the compound's potential as an anticancer agent.

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings indicate that this compound possesses significant antimicrobial activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Benzofuran-3-carboxylates

Compound Name Substituent (Position 2) Substituent (Position 5) Ester Group Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate (Target) Methyl 2-oxo-2-phenylethoxy Ethyl C₂₀H₁₈O₅ 338.35 Ketone-containing substituent
Ethyl 2-tert-butyl-5-(2-ethoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate tert-Butyl 2-ethoxy-2-oxoethoxy Ethyl C₂₀H₂₄O₇ 392.40 Increased steric bulk, dual ester
2-Methoxyethyl 2-methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylate Methyl (2-methylbenzyl)oxy 2-Methoxyethyl C₂₁H₂₂O₅ 354.40 Branched ester, lipophilic aryloxy
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate Phenyl 6-bromo, 5-[2-(4-fluorophenyl)-2-oxoethoxy] Ethyl C₂₅H₁₈BrFO₅ 517.27 Halogenated, electron-withdrawing groups
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate Methyl 5-(acetyloxy) Ethyl C₁₄H₁₄O₅ 262.26 Acetyl ester, hydrolytically labile

Key Comparison Points

Halogenated derivatives (e.g., bromo and fluoro in ) increase molecular weight and polarity, possibly improving target binding but affecting membrane permeability .

Ester Group Variations :

  • The 2-methoxyethyl ester in introduces ether oxygen, which may improve metabolic stability compared to ethyl esters .
  • The acetyloxy group in is prone to hydrolysis, suggesting faster metabolic clearance than the target’s 2-oxoethoxy group .

Electronic and Steric Effects: The 2-oxo-2-phenylethoxy group in the target compound provides a ketone for hydrogen bonding, unlike the non-polar tert-butyl group in .

Antitumor Potential

  • This suggests that benzofuran analogs with optimized substituents may warrant similar evaluation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.